Deterenol-d7 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deterenol-d7 Hydrochloride is a deuterium-labeled analog of Deterenol, a stimulant drug known for its beta-agonist activity. The compound is primarily used in scientific research due to its isotopic labeling, which allows for precise tracking in various biochemical assays. This compound is often employed in studies involving metabolic pathways, pharmacokinetics, and drug interactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Deterenol-d7 Hydrochloride involves the incorporation of seven deuterium atoms into the Deterenol moleculeThe final step involves the reaction of the deuterium-labeled Deterenol with hydrochloric acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms and the efficient conversion of Deterenol to its hydrochloride salt. Quality control measures are implemented to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Deterenol-d7 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or amines.

科学的研究の応用

Deterenol-d7 Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used in studies involving reaction mechanisms and metabolic pathways.

Biology: Employed in tracing metabolic processes and studying enzyme kinetics.

Medicine: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

Industry: Applied in the development of new pharmaceuticals and the study of drug interactions.

作用機序

Deterenol-d7 Hydrochloride exerts its effects by acting as a beta-agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade of events results in various physiological responses, including increased heart rate and bronchodilation .

類似化合物との比較

Similar Compounds

- Isopropylnorsynephrine

- Isopropyloctopamine

- Synephrine

- Octopamine

Uniqueness

Deterenol-d7 Hydrochloride is unique due to its deuterium labeling, which allows for precise tracking in biochemical assays. This isotopic labeling distinguishes it from other similar compounds, making it particularly valuable in scientific research .

生物活性

Deterenol-d7 Hydrochloride, a deuterated analog of the stimulant Deterenol, is primarily utilized in scientific research due to its isotopic labeling. This compound is known for its beta-agonist activity and plays a significant role in various biological studies, particularly in pharmacokinetics, metabolic pathways, and drug interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound functions as a beta-adrenergic agonist , which means it binds to beta-adrenergic receptors in the body. The binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in various physiological responses, including:

- Increased heart rate : Stimulation of beta-1 receptors in the heart.

- Bronchodilation : Relaxation of bronchial smooth muscles via beta-2 receptor activation.

- Vasodilation : Reduction in vascular resistance due to beta-2 receptor stimulation.

Applications in Research

This compound is widely employed in various fields of research:

- Pharmacokinetics : Used to study drug absorption, distribution, metabolism, and excretion.

- Metabolic Pathways : Investigated for tracing metabolic processes and studying enzyme kinetics.

- Analytical Chemistry : Acts as an internal standard in mass spectrometry due to its isotopic labeling capabilities.

Case Studies

-

Urinary Metabolite Analysis :

A study conducted on healthy male volunteers examined the urinary metabolites of Deterenol after ingestion of a dietary supplement containing the compound. The analysis revealed significant amounts of intact Deterenol and its metabolites, indicating its metabolic pathways and elimination profiles. The study utilized high-resolution mass spectrometry to characterize these metabolites effectively . -

Cardiovascular Effects :

Historical data from a 1949 study on human subjects indicated that intravenous administration of Deterenol resulted in vasodepressor effects at lower doses (1 mg/kg) and more pronounced cardiovascular responses (increased heart rate and hypotension) at higher doses (2–3 mg/kg). At doses exceeding 5 mg/kg, adverse effects such as vomiting and blurred vision were observed . -

Dietary Supplement Contamination :

A comprehensive analysis of dietary supplements labeled as containing Deterenol revealed that many products also contained other stimulants. Quantitative assessments showed that Deterenol was present in varying amounts across different brands, raising concerns about safety and regulatory compliance in dietary supplements .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Main Activity | Unique Feature |

|---|---|---|---|

| This compound | 1246817-36-6 | Beta-agonist activity | Deuterium labeling for tracking |

| Isopropylnorsynephrine | Not Applicable | Stimulant | Similar structure but no isotopic label |

| Synephrine | Not Applicable | Stimulant | Naturally occurring compound |

| Octopamine | Not Applicable | Neurotransmitter | Derived from tyramine |

特性

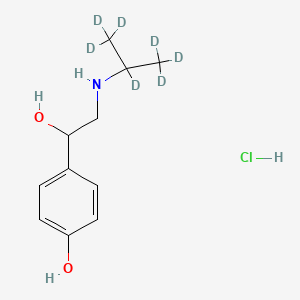

IUPAC Name |

4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-7-11(14)9-3-5-10(13)6-4-9;/h3-6,8,11-14H,7H2,1-2H3;1H/i1D3,2D3,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOGVIILDSYTNS-CZHLNGJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC=C(C=C1)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。